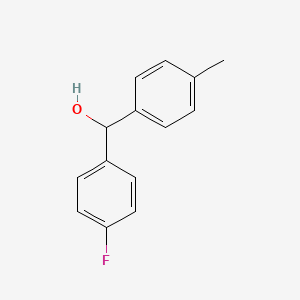

![molecular formula C13H13NS B1597117 2-[4-(甲硫基)苯基]苯胺 CAS No. 178817-11-3](/img/structure/B1597117.png)

2-[4-(甲硫基)苯基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

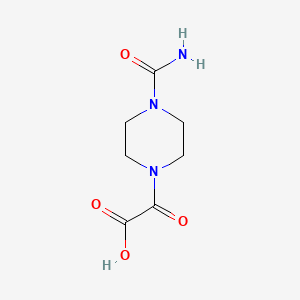

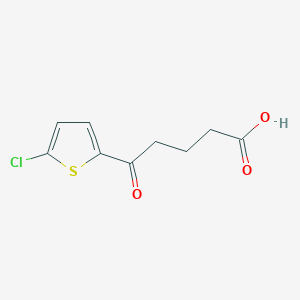

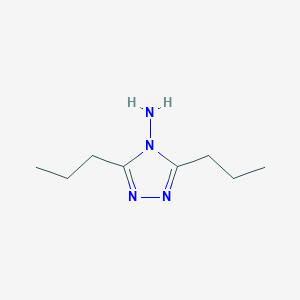

The molecular formula of 2-[4-(Methylsulfanyl)phenyl]aniline is C13H13NS. The molecular weight is 215.32 g/mol.科学研究应用

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” is used in the synthesis of indole derivatives that have dual antimicrobial and anti-inflammatory activities .

Methods of Application or Experimental Procedures

Three series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized. The synthesized compounds were then assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

Results or Outcomes

Compound 7g was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose. Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .

Selective COX-2 Inhibitors

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” is used in the design and synthesis of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not detailed in the available resources .

Results or Outcomes

The results or outcomes of this application are not specified in the available resources .

Methylation of Anilines

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” can be used in the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .

Methods of Application or Experimental Procedures

The methylation of anilines with methanol is achieved at elevated temperatures in the presence of cyclometalated ruthenium complexes .

Results or Outcomes

This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

Synthesis of Indole Derivatives

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” is used in the synthesis of indole derivatives that have antimicrobial and anti-inflammatory activities .

Methods of Application or Experimental Procedures

Three series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized. The synthesized compounds were then assessed for their antimicrobial and anti-inflammatory activities .

Results or Outcomes

Arylhydrazone derivatives exhibited moderate to good levels of antimicrobial activity .

Synthesis of Bio-active Compounds

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” can be used in the selective N-alkylation of amines, a transformation regularly used to influence the lipophilicity of bio-active compounds, thus making them more biologically accessible .

Methods of Application or Experimental Procedures

The selective N-alkylation of amines with methanol is achieved at elevated temperatures in the presence of cyclometalated ruthenium complexes .

Results or Outcomes

This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

Industrial Applications

Specific Scientific Field

Summary of the Application

“2-[4-(Methylsulfanyl)phenyl]aniline” is used in various industrial applications due to its properties .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not detailed in the available resources .

Results or Outcomes

The results or outcomes of this application are not specified in the available resources .

安全和危害

The safety data sheet for 2-[4-(Methylsulfanyl)phenyl]aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

属性

IUPAC Name |

2-(4-methylsulfanylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHACECRHUMLJDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375009 |

Source

|

| Record name | 2-[4-(Methylsulfanyl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Methylsulfanyl)phenyl]aniline | |

CAS RN |

178817-11-3 |

Source

|

| Record name | 2-[4-(Methylsulfanyl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

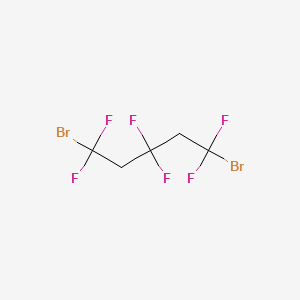

![2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597055.png)